3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C21H22N6O2S2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N6O2S2/c1-3-26-20(29)16(31-21(26)30)12-15-17(23-7-5-9-25-11-8-22-13-25)24-18-14(2)6-4-10-27(18)19(15)28/h4,6,8,10-13,23H,3,5,7,9H2,1-2H3/b16-12- |
InChI Key |
XUGGENRDBKMRDU-VBKFSLOCSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a thiazolidinone ring and a pyrido-pyrimidine moiety. This structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The compound's structure can be broken down into two significant components:
- Thiazolidinone Moiety : Known for its antimicrobial and anti-inflammatory properties.
- Pyrido-Pyrimidine Structure : Associated with antitumor and antiviral activities.
The unique combination of these components may enhance the compound's biological activity compared to similar compounds.
Antitumor Activity
Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antitumor activity. For instance, studies have shown that thiazolidinone derivatives can reduce cell viability in glioblastoma multiforme cells, suggesting potential applications in cancer therapy . The compound's structural features may contribute to its efficacy against various cancer cell lines.
Antimicrobial Properties
Thiazolidinones are recognized for their antimicrobial effects. Preliminary studies on related compounds have demonstrated activity against a range of bacterial strains. The presence of the thiazolidinone ring is crucial for this activity, as it enhances interaction with microbial targets .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For example, derivatives similar to this compound have shown potent inhibition against α-amylase and urease, which are important targets in diabetes management and gastrointestinal disorders . This suggests that the compound may hold therapeutic potential in treating metabolic disorders.
Synthesis and Evaluation
A systematic approach to synthesizing thiazolidinone derivatives has been documented, highlighting their biological activities. In one study, various thiazolidinone derivatives were synthesized and screened for antitumor activity against multiple cancer cell lines such as MDA-MB-231 and HCT116. The results indicated that certain derivatives exhibited IC50 values as low as 0.028 μM against specific protein kinases, demonstrating their potential as anticancer agents .
Structure-Activity Relationship (SAR)
A detailed SAR study conducted on thiazolidinones revealed that modifications to the thiazolidinone ring significantly impact biological activity. Variations in substituents on the aromatic rings and the introduction of different functional groups were found to enhance or diminish activity against various biological targets .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound’s closest analog is 2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (RN: 374101-04-9, ). The primary distinction lies in the substitution at position 3 of the thiazolidinone ring: the target compound has a 3-ethyl group, while the analog features a bulkier 1-phenylethyl group. This difference significantly impacts lipophilicity and steric hindrance, which may alter binding affinities to biological targets .
Functional Group Comparisons
Research Findings on Analogous Compounds
Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives ()
These derivatives lack the thiazolidinone-imine bridge but retain a pyrimidinone core. Substitutions at the chromen-2-one or isoxazole positions correlate with enhanced bioactivity, suggesting that the target compound’s imidazole side chain could similarly modulate selectivity or potency in drug design .
Dithiazole and Thiazolidinone Derivatives ()
N-heteroimmine-1,2,3-dithiazoles demonstrate antimicrobial and antitumor properties, attributed to their sulfur-rich heterocycles. The target compound’s thioxo group and imidazole side chain may mimic these activities, though further experimental validation is required .
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry and substituent positions.
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm, C=S at ~1200 cm) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns .
Advanced Question: How can computational methods optimize reaction conditions for this compound’s synthesis?
Answer :
Modern approaches integrate quantum chemical calculations and machine learning (ML):
Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., cyclization) .
Condition Optimization : Apply ML algorithms to analyze experimental datasets (e.g., solvent polarity, temperature) and predict optimal yields .
Feedback Loop : Refine computational models using experimental data (e.g., reaction kinetics from HPLC monitoring) .
Q. Example Workflow :
- Simulate the reactivity of the Z-configuration thiazolidinone intermediate to avoid undesired stereoisomers .
- Validate predictions via small-scale trials before scaling up .
Basic Question: How can researchers assess the compound’s antimicrobial activity, and what controls are essential?
Answer :
Follow standardized protocols for microbial assays:
Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Dose-Response Curves : Determine minimum inhibitory concentrations (MICs) using broth microdilution .
Controls :
- Positive : Ciprofloxacin or ampicillin.
- Negative : Solvent-only (e.g., DMSO) to rule out vehicle effects .
Q. Data Interpretation :
Advanced Question: How to resolve contradictions in spectroscopic data during structural elucidation?
Answer :
Address discrepancies systematically:
NMR Signal Overlap : Use 2D techniques (e.g., COSY, HSQC) to resolve coupled protons and assign quaternary carbons .
Dynamic Effects : Check for tautomerism (e.g., thione ↔ thiol equilibrium) via variable-temperature NMR .
X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals and analyzing diffraction patterns .
Q. Case Study :
- If -NMR shows unexpected splitting in the pyrido-pyrimidinone region, consider rotational barriers or hydrogen bonding .
Basic Question: What stability studies are critical for this compound under laboratory conditions?
Answer :
Evaluate stability under:
Thermal Stress : Store at 40°C for 1–4 weeks and monitor degradation via HPLC .
Light Exposure : Conduct ICH Q1B photostability testing using a xenon lamp .
pH Variation : Test solubility and stability in buffers (pH 1–13) to simulate physiological conditions .
Q. Key Metrics :
Advanced Question: How can AI-driven simulations enhance SAR studies for this compound?
Answer :
Leverage AI/ML for predictive SAR:
Descriptor Generation : Calculate electronic (e.g., HOMO/LUMO), steric (e.g., LogP), and topological descriptors .
Model Training : Use random forest or neural networks to correlate descriptors with bioactivity data .
Virtual Screening : Predict novel derivatives with improved antimicrobial or antioxidant profiles .
Q. Validation :
- Synthesize top-ranked virtual hits and validate experimentally .
Basic Question: What are the best practices for purifying this compound?
Answer :
Employ chromatographic methods:
Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane for crude mixtures .
HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final polishing .
Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to yield high-purity crystals .
Advanced Question: How to design a kinetic study for the compound’s metabolic degradation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
